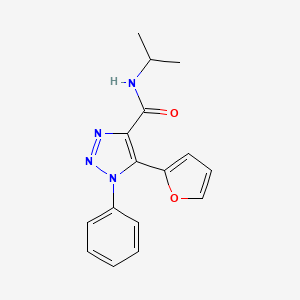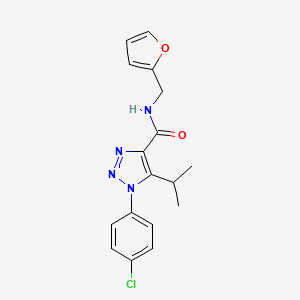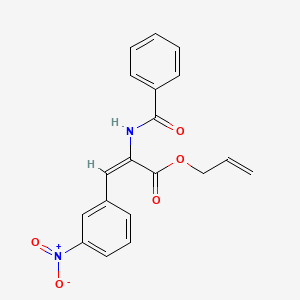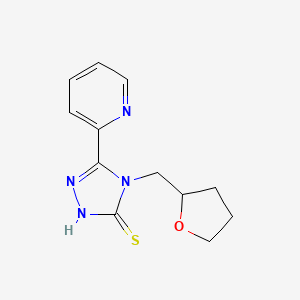![molecular formula C25H26N2O3 B4631100 N-[3-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide](/img/structure/B4631100.png)
N-[3-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide
Overview
Description
Synthesis Analysis
The synthesis of N-[3-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide and its analogs often involves complex organic reactions. Studies have outlined the synthesis of similar benzamide derivatives, highlighting methodologies that could be adapted for this compound. For instance, compounds within this class have been synthesized through reactions involving heteroarylaminomethyl and aminophenyl moieties, indicating a pathway that may be relevant for N-[3-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide (Fréchette et al., 2008).
Molecular Structure Analysis
The molecular structure of benzamide derivatives reveals important aspects about their chemical behavior and potential biological interactions. Crystal structure analyses provide insights into the arrangement of molecules and the nature of their bonding. For similar compounds, studies have demonstrated the significance of hydrogen bonding and π–π interactions in stabilizing the molecular structure (Kranjc et al., 2012).
Chemical Reactions and Properties
Benzamide derivatives exhibit a wide range of chemical reactions, reflecting their versatile chemical properties. The compound's reactivity can be influenced by its functional groups, as seen in studies where benzamide derivatives undergo various transformations under different conditions. For example, the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives under solvent-free conditions and microwave irradiations has been explored, showcasing the compound's capacity for chemical modification and its potential biological activity (Ighilahriz-Boubchir et al., 2017).
Scientific Research Applications
Chemoselective N-benzoylation of Aminophenols
The chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates highlights a synthetic method that produces compounds of biological interest, including N-(2-hydroxyphenyl)benzamides. This process, explained through the formation of thiourea and subsequent elimination of thiocyanic acid, underscores the synthetic versatility of benzamide derivatives in producing biologically relevant compounds (Singh, Lakhan, & Singh, 2017).
Synthesis of 2-Benzoylamino-N-phenyl-benzamide Derivatives
The environmentally benign synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives under solvent-free conditions and microwave irradiations demonstrates an efficient method for producing compounds with antibacterial and antifungal activities. This approach, facilitated by Keggin heteropolyacids as catalysts, showcases the potential of benzamide derivatives in antimicrobial applications (Ighilahriz-Boubchir et al., 2017).
Histone Deacetylase Inhibition
N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an example of a benzamide derivative acting as a histone deacetylase inhibitor, demonstrating significant antitumor activity in vivo. This compound's selective inhibition of HDACs 1-3 and 11 indicates its potential as an anticancer drug (Zhou et al., 2008).
Antidiabetic and Antihyperlipidemic Activities
N-(2-Benzoylphenyl)-L-tyrosine derivatives exhibit potent antidiabetic and antihyperlipidemic activities, highlighting the therapeutic potential of benzamide derivatives in metabolic disorders. Their action as PPARgamma agonists suggests a promising route for treating type 2 diabetes (Henke et al., 1998).
Antimicrobial and Antibiofilm Properties
The synthesis and evaluation of acylthioureas and benzoylthioureas demonstrate significant antimicrobial activities, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of benzamide derivatives in developing novel anti-microbial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anti-Acetylcholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives show significant anti-acetylcholinesterase activity, which could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease. The structural modifications leading to increased activity highlight the importance of benzamide derivatives in medicinal chemistry (Sugimoto et al., 1990).
properties
IUPAC Name |
N-[3-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-2-3-12-24(28)26-21-8-7-9-22(17-21)27-25(29)20-15-13-19(14-16-20)18-30-23-10-5-4-6-11-23/h4-11,13-17H,2-3,12,18H2,1H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZLSPBLKCJBQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(pentanoylamino)phenyl]-4-(phenoxymethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-difluorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4631023.png)
![2-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]-5,6-diphenyl-3(2H)-pyridazinone](/img/structure/B4631030.png)
![5-(3-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4631035.png)




![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4631071.png)
![methyl 6-cyclopropyl-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4631077.png)

![4-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4631088.png)


![1-(2-furoyl)-4-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}piperazine](/img/structure/B4631116.png)